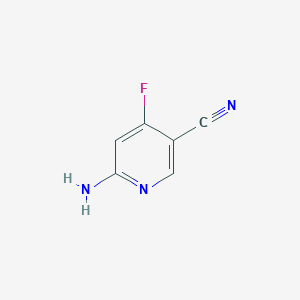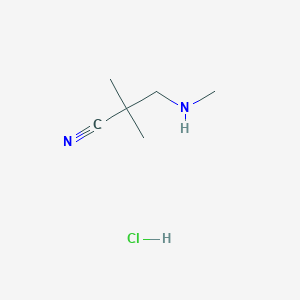
N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine
Overview
Description
N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine (CMOMA) is an organic compound belonging to the class of amines. It is a colorless, water-soluble solid that is used in a variety of scientific applications. CMOMA has been studied extensively in recent years due to its unique properties and potential applications in biochemistry, medicine, and other areas of research.
Scientific Research Applications
Chemical Synthesis and Modification
N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine and its derivatives are involved in various chemical synthesis processes and the modification of organic molecules. For example, studies have demonstrated the synthesis of complex organic compounds, including 1,2,4-triazole derivatives and Schiff base derivatives, highlighting the molecule's utility in creating compounds with potential antimicrobial activities (Bektaş et al., 2007). Similarly, research into the synthesis of substituted phenylamino and diaminoglyoximes and their complexes with transition metals, like Ni(II), Cu(II), and Co(II), showcases the compound's role in forming structures with significant chemical and potentially pharmacological properties (Macit et al., 1995).
Antibacterial and Cytotoxic Activities
The antibacterial and cytotoxic activities of derivatives of N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine have been a subject of interest. For instance, the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole and their evaluation for antibacterial and cytotoxic properties have been explored, indicating the potential of these compounds in medical and pharmacological research (Noolvi et al., 2014). Another study focused on the synthesis of a new compound, N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, and its in vitro antibacterial activity, demonstrating the chemical's utility in developing new antibacterial agents (Uwabagira et al., 2018).
Corrosion Inhibition
The application of N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine derivatives in corrosion inhibition has been investigated, particularly for protecting metals in harsh chemical environments. Research into amine derivative compounds as effective corrosion inhibitors for mild steel in HCl medium exemplifies this application, providing insights into the mechanisms of corrosion protection and the efficiency of these inhibitors (Boughoues et al., 2020).
Molecular Interaction Studies
Studies on the molecular interactions, such as enthalpic changes on mixing enantiomers of compounds related to N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine, offer valuable data on the thermodynamic properties of these mixtures. These investigations contribute to a deeper understanding of molecular behavior and interactions in various solvents, which is crucial for developing new chemical synthesis strategies and materials science applications (Kimura et al., 2006).
properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-8-7-10(13)3-4-11(8)14-12-5-6-15-9(12)2/h3-4,7,9,12,14H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYTVFWCYRIHFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)NC2=C(C=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(benzyloxy)amino]-5-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B1449619.png)
![1-(2-Chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1449620.png)
![3H,4H-imidazo[4,3-f][1,2,4]triazin-4-one](/img/structure/B1449621.png)
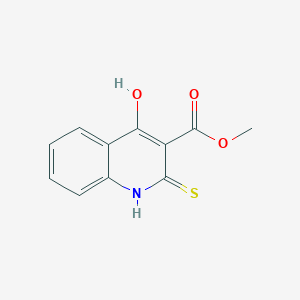

![[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B1449624.png)
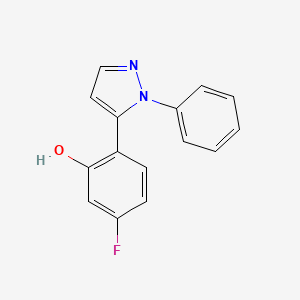
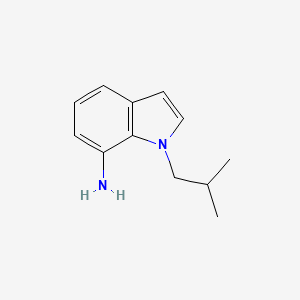

![D-[4,5,6-13C3]glucose](/img/structure/B1449633.png)

